molecular formula C9H9NO2 B12875916 2-Methoxybenzofuran-3-amine

2-Methoxybenzofuran-3-amine

Katalognummer: B12875916
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: SXIJXAIIZQULFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxybenzofuran-3-amine is a heterocyclic organic compound that features a benzofuran ring substituted with a methoxy group at the 2-position and an amine group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzofuran-3-amine typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and amine groups. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent functionalization can introduce the methoxy and amine groups .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the synthesis of complex benzofuran derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxybenzofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

2-Methoxybenzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, polymers, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Methoxybenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes like carbonic anhydrase and tyrosinase, which are involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Methoxybenzofuran-3-amine is unique due to the presence of both the methoxy and amine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

2-methoxy-1-benzofuran-3-amine

InChI

InChI=1S/C9H9NO2/c1-11-9-8(10)6-4-2-3-5-7(6)12-9/h2-5H,10H2,1H3

InChI-Schlüssel

SXIJXAIIZQULFJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=CC=CC=C2O1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.